

The Diverse Biological Activities of 1-Methyl-1H-Indazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (1-methyl-1H-indazol-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for cited assays are provided to facilitate reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms and processes.

Anticancer Activity

1-methyl-1H-indazole derivatives have demonstrated significant potential as anticancer agents, targeting various cancer cell lines and key signaling pathways involved in tumor progression.

A series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The synthesis involved a Suzuki-Miyaura coupling reaction to link the 1-methyl-1H-indazole and isonicotinamide moieties.^[1] These compounds were screened by the National Cancer Institute (NCI) against 60 human cancer cell lines, where they exhibited notable growth inhibition

against several lines, including those of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

Another study focused on 6-bromo-1-methyl-1H-indazol-4-amine as a crucial building block for novel anticancer therapeutics.[2] Derivatives of this compound have been shown to induce apoptosis and inhibit key signaling pathways, such as the one mediated by Polo-like kinase 4 (PLK4), which is involved in cell cycle regulation.[2]

Quantitative Anticancer Activity Data

Compound ID	Cancer Cell Line	Activity (IC50/GI50 in μM)	Reference
2-(1-methyl-1H-indazol-5-yl)-N-(4-chlorophenyl)isonicotinamide	Leukemia (RPMI-8226)	0.08	[1]
Non-Small Cell Lung Cancer (NCI-H522)	0.09	[1]	
Colon Cancer (COLO 205)	0.07	[1]	
CNS Cancer (SF-295)	0.06	[1]	
Melanoma (SK-MEL-5)	0.07	[1]	
Ovarian Cancer (OVCAR-3)	0.08	[1]	
Renal Cancer (A498)	0.11	[1]	
Prostate Cancer (PC-3)	0.12	[1]	
Breast Cancer (MCF7)	0.09	[1]	
Axitinib (control)	Various	Varies	[3]
Niraparib (control)	Various	Varies	[4]

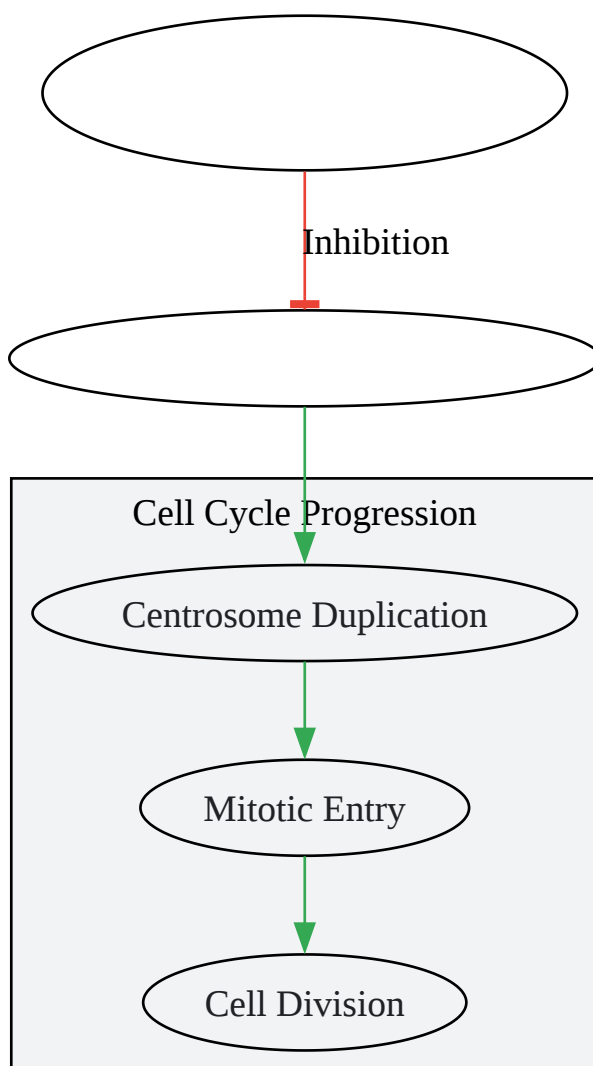
Experimental Protocols

NCI-60 Human Tumor Cell Line Screen:

This assay was performed according to the protocol established by the National Cancer Institute.

- **Cell Preparation:** Human tumor cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells were plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
- **Compound Incubation:** After 24 hours, the cells were incubated with the test compounds at five different concentrations (0.01, 0.1, 1, 10, and 100 μ M) for 48 hours.
- **Cell Viability Assessment:** Sulforhodamine B (SRB) protein assay was used to determine cell viability. Cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was read at 515 nm.
- **Data Analysis:** The GI50 (concentration causing 50% growth inhibition) was calculated from dose-response curves.

Signaling Pathway



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Antimicrobial Activity

Certain 1-methyl-1H-indazole derivatives have also been investigated for their antimicrobial properties. A series of N-methyl-3-aryl indazoles demonstrated activity against various bacterial and fungal strains.[5]

Quantitative Antimicrobial Activity Data

Compound ID	Bacterial Strain	Fungal Strain	Activity (MIC in µg/mL)	Reference
N-methyl-3-aryl indazole derivative	Xanthomonas campestris	Dominant	[5]	
Bacillus cereus	Dominant	[5]		
Escherichia coli	Dominant	[5]		
Bacillus megaterium	Dominant	[5]		
Candida albicans	Dominant	[5]		

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution):

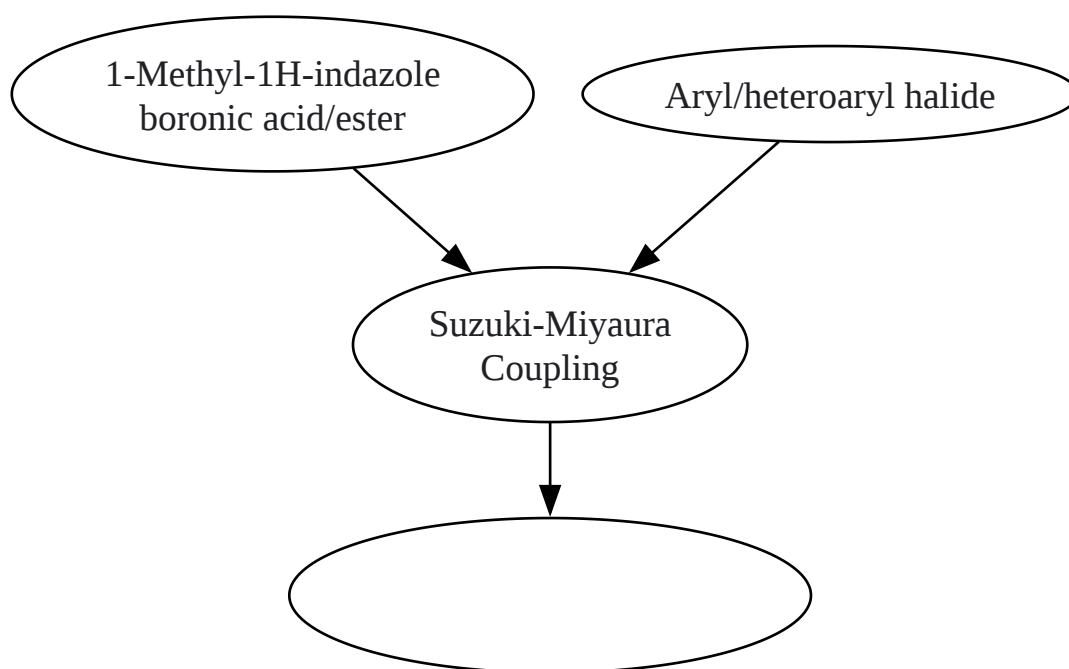
- Inoculum Preparation: Bacterial and fungal strains were cultured overnight and the inoculum was adjusted to a concentration of 10^5 CFU/mL in appropriate broth medium.
- Compound Dilution: Test compounds were serially diluted in a 96-well microtiter plate.
- Incubation: The inoculum was added to each well and the plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
- MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Anti-inflammatory Activity

While the provided search results focus more on anticancer and antimicrobial activities, the broader class of indazole derivatives is well-known for its anti-inflammatory properties.[6][7] Further research specifically targeting 1-methyl-1H-indazole derivatives for anti-inflammatory effects is warranted to fully explore their therapeutic potential in this area.

Synthesis Workflow

The general synthesis of substituted 1-methyl-1H-indazole derivatives often involves a multi-step process. A common approach is the Suzuki-Miyaura coupling reaction, which is a versatile method for forming carbon-carbon bonds.



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Conclusion

1-methyl-1H-indazole derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with the established anti-inflammatory potential of the broader indazole family, highlights their significance in drug discovery and development. The synthetic versatility of the indazole core allows for extensive structural modifications, offering opportunities to fine-tune their pharmacological profiles and develop novel therapeutic agents with improved efficacy and safety. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important heterocyclic scaffold.

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